Human Tyrosinase IC50: 5-Fold Superiority Over Kojic Acid (Gold-Standard Reference Inhibitor)
In a head-to-head in vitro human tyrosinase inhibition assay, compound 5a (Tyrosinase‑IN‑34) recorded an IC50 of 3.5 ± 1.2 μM, compared with 17.3 μM for kojic acid, the clinically used reference inhibitor [1]. This represents an approximately 5‑fold potency advantage. The assay employed a spectrophotometric L-DOPA substrate method with human tyrosinase, and all measurements were performed in triplicate [1].
| Evidence Dimension | Human tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.5 ± 1.2 μM |
| Comparator Or Baseline | Kojic acid: 17.3 μM |
| Quantified Difference | ~5‑fold more potent (3.5 vs 17.3 μM) |
| Conditions | In vitro spectrophotometric assay using human tyrosinase, L-DOPA substrate, 96‑well plate format, triplicate determination, EZ-Fit curve-fitting analysis. |
Why This Matters
For procurement decisions in dermatological or cosmetic R&D, a 5‑fold potency gain over the industry-standard reference inhibitor translates to lower effective concentrations in formulation and reduced excipient burden.
- [1] Rubbab Pasha A, Khan M, Khan A, et al. Bioorganic Chemistry, 2024, 152: 107724. Abstract and Results section. View Source
